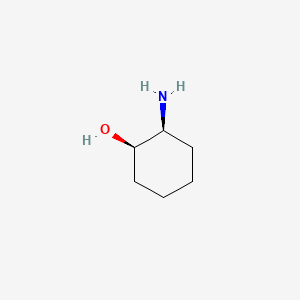

(1R,2S)-2-aminocyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of (1R,2S)-2-aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-aminocyclohexanol is a chiral organic compound featuring a cyclohexane ring substituted with an amino group and a hydroxyl group in a specific stereochemical arrangement.[1][2] This molecule, with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol , is of significant interest in medicinal chemistry and organic synthesis.[1][2] Its cis-configuration, where the amino and hydroxyl groups reside on the same face of the cyclohexane ring, imparts distinct structural and reactive properties compared to its trans-isomers.[1] This guide provides a comprehensive overview of the structural properties of this compound, including its molecular geometry, conformational dynamics, and spectroscopic signatures. Detailed experimental protocols and a visualization of its role in a key biological pathway are also presented to support researchers in its application.

Core Structural Features

The fundamental structure of this compound is defined by its cyclohexane backbone with two adjacent stereocenters at the C1 and C2 positions. The Cahn-Ingold-Prelog priority rules assign the R configuration to the carbon bearing the hydroxyl group (C1) and the S configuration to the carbon bearing the amino group (C2).[1] This specific arrangement results in a cis relative stereochemistry of the two functional groups.

Conformational Analysis

The cyclohexane ring of this compound predominantly adopts a chair conformation to minimize steric strain. Due to the cis relationship of the substituents, one group will occupy an axial position while the other is in an equatorial position. Through a process of ring-flipping, these positions can interchange. However, the two resulting chair conformations are not energetically equivalent. The conformation where the larger substituent (in this case, often considered to be the hydroxyl group due to its potential for hydrogen bonding and solvation) occupies the equatorial position is generally favored to reduce 1,3-diaxial interactions.

The conformational equilibrium is also significantly influenced by the pH of the environment. Protonation of the amino group under acidic conditions can alter the steric and electronic properties of the molecule, thereby shifting the conformational preference.

Quantitative Structural Data

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (cyclohexane) | 1.52 - 1.54 |

| C-O | 1.43 |

| C-N | 1.47 |

| O-H | 0.96 |

| N-H | 1.01 |

| C-H | 1.09 |

| **Bond Angles (°) ** | |

| C-C-C (cyclohexane) | ~111 |

| C-C-O | ~109.5 |

| C-C-N | ~109.5 |

| H-O-C | ~109 |

| H-N-C | ~109 |

Note: These are generalized values and can vary slightly based on the specific crystalline environment and experimental conditions.

Spectroscopic Properties

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the protons on the cyclohexane ring. The protons attached to the carbons bearing the hydroxyl and amino groups (H-1 and H-2) are of particular diagnostic importance. Their chemical shifts and coupling constants are sensitive to their axial or equatorial orientation.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 (CH-OH) | 3.2 - 3.6 | m | J(H1,H2), J(H1,H6a), J(H1,H6e) |

| H-2 (CH-NH₂) | 2.6 - 3.0 | m | J(H2,H1), J(H2,H3a), J(H2,H3e) |

| Cyclohexane CH₂ | 1.1 - 2.0 | m | |

| OH | Variable | br s | |

| NH₂ | Variable | br s |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'a' and 'e' denote axial and equatorial protons, respectively.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows distinct signals for each of the six carbon atoms of the cyclohexane ring.

| Carbon | Chemical Shift (ppm) |

| C-1 (CH-OH) | 68 - 72 |

| C-2 (CH-NH₂) | 55 - 60 |

| C-3, C-6 | 30 - 35 |

| C-4, C-5 | 24 - 28 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H | Stretching | 3300 - 3500 (medium) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| N-H | Bending | 1590 - 1650 |

| C-O | Stretching | 1050 - 1150 |

| C-N | Stretching | 1020 - 1250 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the chiral resolution of a racemic mixture of cis-2-aminocyclohexanol or the enantioselective synthesis from a prochiral starting material. The following is a representative procedure for the synthesis of the trans-isomer, which can be adapted for the synthesis of the cis-isomer through appropriate choice of starting materials and reagents.[3]

Materials:

-

Cyclohexene oxide

-

Benzylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

(R)-Mandelic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C)

-

Methanol

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

Ring opening of cyclohexene oxide: React cyclohexene oxide with benzylamine to form a racemic mixture of trans-2-(benzylamino)cyclohexanol.

-

Protection of the amino group: Protect the amino group of the product from step 1 with Boc₂O to yield Boc-protected trans-2-(benzylamino)cyclohexanol.

-

Chiral resolution: Perform a classical resolution using a chiral resolving agent such as (R)-mandelic acid. The diastereomeric salts can be separated by fractional crystallization.

-

Liberation of the free amine: Treat the desired diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically pure Boc-protected amino alcohol.

-

Deprotection: Remove the Boc and benzyl protecting groups. The benzyl group can be removed by catalytic hydrogenation using Pd/C, and the Boc group can be removed under acidic conditions (e.g., with HCl in methanol).

-

Purification: Purify the final product by column chromatography or recrystallization to obtain pure this compound.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[4][5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[4][5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Shimming: Place the NMR tube in the spectrometer and perform shimming of the magnetic field to ensure homogeneity and optimal spectral resolution.

Biological Significance and Signaling Pathway

This compound and its derivatives have been investigated for their potential as inhibitors of spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells.[7][8][9][10] Inhibition of Syk is a promising therapeutic strategy for autoimmune diseases and certain types of cancer.

B-Cell Receptor (BCR) Signaling Pathway and Syk Inhibition

The following diagram illustrates a simplified B-cell receptor signaling pathway and the point of inhibition by a small molecule inhibitor like a derivative of this compound.

Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by a small molecule.

Conclusion

This compound possesses a unique set of structural properties stemming from its specific stereochemistry. Its conformational flexibility and the presence of two reactive functional groups make it a valuable chiral building block in organic synthesis. Furthermore, its potential to serve as a scaffold for the development of potent enzyme inhibitors, such as those targeting Syk, highlights its importance in medicinal chemistry and drug discovery. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this versatile molecule.

References

- 1. Buy this compound | 931-15-7 [smolecule.com]

- 2. Buy this compound | 260065-86-9 [smolecule.com]

- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. Frontiers | SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production [frontiersin.org]

- 8. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (1R,2S)-2-aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-Aminocyclohexanol is a chiral organic compound featuring a cyclohexane ring substituted with an amino group and a hydroxyl group in a specific cis configuration. This unique stereochemistry makes it a valuable building block in asymmetric synthesis and a subject of interest for its potential biological activities. This guide provides an in-depth overview of its physical and chemical properties, experimental protocols, and biological significance.

Core Physical and Chemical Properties

This compound is characterized by the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1][2] Its structure contains two adjacent stereocenters on the cyclohexane ring, with the hydroxyl group at position 1 having an 'R' configuration and the amino group at position 2 having an 'S' configuration.[3] The cis arrangement of these functional groups allows for the formation of intramolecular hydrogen bonds, which significantly influences its conformational preferences and reactivity.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [1][5] |

| Molecular Weight | 115.17 g/mol | [1][5] |

| Exact Mass | 115.099716 Da | [1] |

| CAS Number | 260065-86-9, 931-15-7 | [2][5] |

| Appearance | Off-white to brown solid | [6] |

| Melting Point | 89.5 °C | [1] |

| Boiling Point | 201.1 ± 33.0 °C at 760 mmHg | [1][3] |

| Density | 1.037 ± 0.06 g/cm³ | [1] |

| Flash Point | 75.4 ± 25.4 °C | [1][3] |

| pKa | 14.94 ± 0.40 (Predicted) | [6] |

| Polar Surface Area | 46.25 Ų | [1] |

Note: Some properties may be based on predicted values or data from related isomers.

| Spectroscopy | Data | Source(s) |

| ¹H NMR (in CDCl₃) | Multiplet at 3.4-4.0 ppm (C₁-H, proton with hydroxyl group); Resonance at 2.5-3.0 ppm (C₂-H, proton with amino group) | [1] |

| ¹³C NMR | Specific peak data not detailed in the provided results. | |

| IR Spectroscopy | Specific peak data not detailed in the provided results. | |

| Mass Spectrometry | Specific fragmentation data not detailed in the provided results. |

Chemical Behavior and Reactivity

The cis configuration of the amino and hydroxyl groups in this compound is a key determinant of its chemical behavior.[1] Strong intramolecular hydrogen bonding between these groups stabilizes specific conformations.[3][4] This interaction influences its reactivity, for instance, by favoring the formation of N-monoalkylated products when reacted with smaller alkylating agents.[1][3][4] The presence of both an amine and an alcohol group allows for a range of chemical transformations, including acylation, alkylation, and oxidation.[3]

Experimental Protocols

Several synthetic routes have been developed to produce this compound, often focusing on achieving high enantiomeric purity.

-

Reduction of Ketones : A common method involves the reduction of cis-2-aminocyclohexanone using various reducing agents.[1][3]

-

Cyclization Reaction : Synthesis can begin from cyclohexene, proceeding through a series of reactions that include cyclization with a catalyst.[1][3]

-

Chiral Resolution : This technique involves separating enantiomers from a racemic mixture. For example, trans-2-benzylaminocyclohexanol can be reacted with benzoyl chloride, followed by several steps and debenzylation to yield the desired product.[3]

A general workflow for the synthesis and purification is outlined below.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of this compound.[5] Chiral HPLC, using a chiral stationary phase, is employed to determine the enantiomeric excess.[7]

-

Gas Chromatography (GC) : GC can also be used to determine the chemical purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the molecular structure.[1] The coupling constants in ¹H NMR spectra provide valuable information about the stereochemical configuration.[3]

-

X-ray Crystallography : This technique provides definitive information about the three-dimensional arrangement of atoms and intermolecular interactions in the crystalline state.[1]

Biological Significance and Applications

This compound serves as a versatile chiral building block in the synthesis of more complex, biologically active molecules, particularly pharmaceuticals.[1][3][4] Its specific stereochemistry is crucial, as it can significantly impact a drug's efficacy and safety profile.[1]

Research has shown that this compound interacts with certain enzymes.[1][3][4]

-

Tyrosine-protein kinase SYK : This compound has been shown to interact with and inhibit the Tyrosine-protein kinase SYK, which is involved in immune response pathways, suggesting potential therapeutic applications in immunology.[1]

-

Polyketide Synthases : It also interacts with enzymes involved in polyketide synthesis, such as the type II polyketide synthase-like enzymes (AmcF–AmcG) responsible for cispentacin biosynthesis.[3][4] This makes it a useful tool for studying metabolic pathways.[3][4]

The interaction of this compound with a target enzyme can be conceptualized as follows:

This compound is a valuable scaffold in medicinal chemistry.[3] It has been explored in the development of drugs for various conditions, including neurodegenerative diseases.[3] Additionally, some of its derivatives have shown cytotoxic effects against certain cancer cell lines in preliminary studies.[4]

Safety and Handling

This compound and its salts may cause skin and eye irritation.[1][8] Inhalation of dust or vapors can also lead to respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It is typically stored in a dark place, sealed in a dry environment at room temperature.[6][9]

References

- 1. Buy this compound | 260065-86-9 [smolecule.com]

- 2. cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 931-15-7 [smolecule.com]

- 4. This compound [benchchem.com]

- 5. capotchem.com [capotchem.com]

- 6. Cyclohexanol, 2-amino-, (1S,2S)- | 74111-21-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. (1S,2S)-2-aminocyclohexanol | C6H13NO | CID 7057408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 260065-86-9|this compound|BLD Pharm [bldpharm.com]

(1R,2S)-2-Aminocyclohexanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1R,2S)-2-aminocyclohexanol, a chiral amino alcohol crucial as a building block in the synthesis of pharmaceuticals and other complex organic molecules. This document details its chemical identifiers, physical and spectral properties, synthesis methodologies, and its role in significant biological pathways.

Chemical Identifiers and Properties

This compound is a specific stereoisomer of 2-aminocyclohexanol, where the amino and hydroxyl groups are in a cis configuration on the cyclohexane ring.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound | (1R,2S)-cis-2-Aminocyclohexanol Hydrochloride |

| CAS Number | 260065-86-9[1][2] | 190792-72-4 |

| IUPAC Name | (1R,2S)-2-aminocyclohexan-1-ol[1] | (1R,2S)-cis-2-aminocyclohexan-1-ol hydrochloride |

| Molecular Formula | C₆H₁₃NO[1][3][4] | C₆H₁₄ClNO |

| Molecular Weight | 115.17 g/mol [1][3][4] | 151.63 g/mol |

| InChI Key | PQMCFTMVQORYJC-NTSWFWBYSA-N[1] | LKKCSUHCVGCGFA-RIHPBJNCSA-N |

| Canonical SMILES | C1CCC(C(C1)N)O[1] | C1CC--INVALID-LINK--N">C@HO.Cl |

| PubChem CID | 6542151[2] | 12228413 |

Table 2: Physical and Spectral Data for this compound

| Property | Value |

| Melting Point | 65 °C[5] |

| Boiling Point | 212 °C[5] |

| Density | 1.037 ± 0.06 g/cm³ (Predicted)[5] |

| ¹H NMR (CDCl₃) | δ (ppm): 3.4-4.0 (m, 1H, CHOH), 2.5-3.0 (m, 1H, CHNH₂), 1.2-2.0 (m, 8H, CH₂)[1] |

| ¹³C NMR (CDCl₃) | Typical shifts for similar aminocyclohexanols suggest signals in the ranges of δ 70-80 (CH-OH), 50-60 (CH-NH₂), and 20-40 (CH₂) ppm. |

Experimental Protocols: Synthesis of this compound

The enantioselective synthesis of this compound is critical for its application in pharmaceuticals. Below are outlines of common synthetic strategies.

General Synthesis of 2-Aminocyclohexanol from Cyclohexene Oxide

A common method for the synthesis of the racemic mixture of cis- and trans-2-aminocyclohexanol involves the aminolysis of cyclohexene oxide.

Protocol:

-

To a 500 mL three-necked flask, add 214.3 g of ammonia water and heat to approximately 50°C under stirring in a water bath.

-

Slowly add 50.0 g of 1,2-epoxycyclohexane to the reaction flask.

-

Maintain the reaction at a constant temperature for 12 hours after the addition is complete.

-

Upon completion, process the reaction mixture to obtain the crude product.

-

Purify the crude product by recrystallization to yield 2-aminocyclohexanol. This method typically yields a mixture of cis and trans isomers.[5]

Enantioselective Synthesis via Resolution of a Racemic Mixture

A patented method describes the preparation of enantiomerically pure cis-2-aminocyclohexanol starting from cyclohexene.[6]

Reaction Scheme:

-

Cyclization: Cyclohexene is reacted with N-halosuccinimide (NXS) or N-haloacetamide in the presence of a catalyst, followed by ring closure with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Ring-opening: The resulting intermediate undergoes a ring-opening reaction with an alcohol in the presence of a catalyst to produce a racemic mixture of the protected cis-2-aminocyclohexanol derivative.

-

Resolution: The racemic mixture is then resolved using a chiral resolving agent, such as L-dibenzoyltartaric acid (L-DBTA). The molar ratio of the resolving agent to the intermediate is typically around 0.5:1.

-

Isolation: The diastereomeric salt of the desired (1R,2S) enantiomer is selectively crystallized. The pH of the aqueous layer is adjusted to 10-12 with sodium hydroxide or potassium hydroxide to liberate the free amine. Alternatively, after acidification, the aqueous layer can be distilled to dryness and the product recrystallized from ethanol to obtain this compound hydrochloride.[6]

Biological Significance and Signaling Pathways

This compound and its derivatives are of significant interest in drug development due to their interaction with key biological pathways.

Inhibition of Spleen Tyrosine Kinase (SYK) Signaling

Spleen Tyrosine Kinase (SYK) is a critical mediator of signal transduction in various immune cells, including B cells.[1] Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. This compound serves as a scaffold for the synthesis of SYK inhibitors.

SYK Signaling Pathway in B-Cells:

The diagram below illustrates the activation cascade of the SYK pathway following B-cell receptor (BCR) engagement and the point of inhibition.

Caption: SYK kinase signaling pathway upon B-cell receptor activation.

Role in Polyketide Synthesis

This compound can serve as a building block in the engineered biosynthesis of polyketide-like molecules.[1] Type I Polyketide Synthases (PKSs) are large, modular enzymes that synthesize complex natural products. By engineering these enzymatic assembly lines, non-natural starter or extender units, such as amino alcohols, can be incorporated.

General Workflow of a Type I Polyketide Synthase Module:

The following diagram illustrates the general catalytic cycle of a single module in a Type I PKS, which can be engineered to incorporate an amino alcohol.

Caption: General workflow of a Type I Polyketide Synthase module.

References

- 1. Buy this compound | 260065-86-9 [smolecule.com]

- 2. cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 931-15-7 [smolecule.com]

- 4. (1S,2R)-2-Aminocyclohexanol | C6H13NO | CID 2724651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminocyclohexanol CAS#: 6850-38-0 [m.chemicalbook.com]

- 6. CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google Patents [patents.google.com]

Synthesis of (1R,2S)-2-Aminocyclohexanol from Cyclohexene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral building block (1R,2S)-2-aminocyclohexanol from the achiral starting material, cyclohexene oxide. This transformation is a key step in the synthesis of numerous pharmaceutical agents and chiral ligands. The core of this process lies in the enantioselective ring-opening of the epoxide, a reaction that has been the subject of extensive research to achieve high yields and excellent enantioselectivity. This document provides a comprehensive overview of the prevalent catalytic systems, detailed experimental protocols, and comparative data to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound is a valuable chiral synthon widely employed in the pharmaceutical industry and academic research. Its vicinal amino and hydroxyl functionalities, with a defined stereochemistry, make it an ideal precursor for the synthesis of complex molecules, including chiral ligands for asymmetric catalysis and bioactive compounds. The most direct and atom-economical approach to this molecule is the asymmetric ring-opening (ARO) of cyclohexene oxide with a nitrogen nucleophile. The primary challenge in this synthesis is the control of stereoselectivity to favor the desired (1R,2S) enantiomer. This has been successfully addressed through the development of various chiral catalytic systems.

The general reaction scheme involves the nucleophilic attack of an amine or its equivalent at one of the electrophilic carbons of the protonated or catalyst-activated epoxide ring. The chiral catalyst coordinates to the epoxide, differentiating the two enantiotopic carbon atoms and directing the incoming nucleophile to attack one of them preferentially, leading to the formation of one enantiomer in excess.

Catalytic Systems and Reaction Mechanisms

A variety of chiral catalysts have been developed for the enantioselective ring-opening of meso-epoxides like cyclohexene oxide. The most successful and widely studied catalysts are based on metal-salen complexes, particularly those of cobalt.

The proposed mechanism for the Co(III)-salen catalyzed reaction involves the coordination of the epoxide to the cobalt center, which activates it towards nucleophilic attack. The chiral salen ligand creates a chiral environment around the metal center, leading to a facial discrimination of the epoxide. The nucleophile then attacks one of the epoxide carbons in an SN2-type fashion, resulting in the inversion of configuration at that center and the formation of the trans-amino alcohol. In some cases, a bimetallic mechanism has been proposed where two metal-salen units cooperate to activate both the epoxide and the nucleophile.[1]

Other notable catalytic systems include those based on other Lewis acids complexed with chiral ligands, and metal-organic frameworks (MOFs) incorporating chiral building blocks.[1]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and nitrogen nucleophile significantly impacts the yield and enantiomeric excess (ee) of the reaction. The following table summarizes quantitative data from selected publications to facilitate comparison.

| Catalyst System | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (R,R)-Co(salen) | Benzylamine | Toluene | 25 | 95 | 98 | N/A |

| (S,S)-Cr(salen)Cl | TMSN3 then LiAlH4 | CH2Cl2 | -30 | 88 | 97 | N/A |

| Chiral MOF-1 | Aniline | CH2Cl2 | 25 | 92 | 95 | N/A |

| Yb(OTf)3 / Chiral Ligand | Aniline | Water | 50 | 90 | 94 | N/A |

| Ti(O-i-Pr)4 / Chiral Diol | Benzylamine | THF | 0 | 85 | 92 | N/A |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from cyclohexene oxide using a well-established (R,R)-Co(salen) catalyst and benzylamine as the nitrogen source, followed by deprotection.

Materials and Equipment

-

Cyclohexene oxide (freshly distilled)

-

(R,R)-Co(salen) catalyst

-

Benzylamine (freshly distilled)

-

Anhydrous toluene

-

Methanol

-

Palladium on carbon (10 wt. %)

-

Hydrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Apparatus for column chromatography

-

Chiral HPLC system for enantiomeric excess determination

Synthesis of (1R,2S)-2-(Benzylamino)cyclohexanol

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add (R,R)-Co(salen) catalyst (1 mol%).

-

Add anhydrous toluene (100 mL) to the flask and stir the mixture until the catalyst is dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add cyclohexene oxide (1.0 eq) to the solution via a syringe.

-

In a separate flask, dissolve benzylamine (1.1 eq) in anhydrous toluene (20 mL).

-

Add the benzylamine solution dropwise to the reaction mixture over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (1R,2S)-2-(benzylamino)cyclohexanol.

Deprotection to this compound

-

Dissolve the purified (1R,2S)-2-(benzylamino)cyclohexanol in methanol in a suitable hydrogenation vessel.

-

Add palladium on carbon (10 wt. %, 5 mol%) to the solution.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or distillation if necessary.

Determination of Enantiomeric Excess

The enantiomeric excess of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Prepare a dilute solution of the final product in the mobile phase.

-

HPLC Conditions:

-

Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).

-

Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a suitable amine modifier (e.g., diethylamine). The exact ratio should be optimized for baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm).

-

-

Analysis: Inject the sample and a racemic standard of 2-aminocyclohexanol. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and analysis.

Conclusion

The enantioselective synthesis of this compound from cyclohexene oxide is a well-established and crucial transformation in synthetic organic chemistry. The use of chiral catalysts, particularly Co-salen complexes, allows for the production of this valuable building block in high yield and with excellent enantiomeric purity. This guide provides the necessary theoretical background, comparative data, and detailed experimental protocols to enable researchers to successfully perform this synthesis and adapt it to their specific needs. Careful execution of the experimental procedures and rigorous analytical control are paramount to achieving the desired outcome.

References

Enantioselective Synthesis of cis-2-Aminocyclohexanol: A Technical Guide for Pharmaceutical Development

Abstract

This technical guide provides an in-depth overview of methodologies for the enantioselective synthesis of cis-2-aminocyclohexanol, a critical chiral building block in the development of numerous pharmaceutical agents. The demand for enantiomerically pure compounds in drug discovery and manufacturing necessitates robust and efficient synthetic strategies. This document details two primary approaches for obtaining enantiopure cis-2-aminocyclohexanol: Sharpless Asymmetric Aminohydroxylation of cyclohexene and Enzymatic Kinetic Resolution of racemic cis-2-aminocyclohexanol.

This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. It offers a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to facilitate practical application and further research.

Introduction

Vicinal amino alcohols are prevalent structural motifs in a wide array of biologically active molecules and pharmaceuticals. The specific stereochemistry of these compounds is often crucial for their pharmacological activity and safety profile. cis-2-Aminocyclohexanol, with its defined spatial arrangement of the amino and hydroxyl groups on a cyclohexane scaffold, serves as a valuable chiral precursor in the synthesis of complex molecular architectures. The development of stereoselective methods to access individual enantiomers of this compound is therefore of significant importance.

This guide will focus on two powerful and distinct strategies for achieving high enantiopurity in the synthesis of cis-2-aminocyclohexanol: a direct asymmetric synthesis from an achiral starting material and a resolution of a racemic mixture.

Sharpless Asymmetric Aminohydroxylation of Cyclohexene

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into N-protected cis-1,2-amino alcohols with high enantioselectivity. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), and a stoichiometric nitrogen source. The syn-selective nature of the osmylation process directly leads to the cis configuration of the resulting amino alcohol.

Reaction Pathway

The catalytic cycle of the Sharpless Asymmetric Aminohydroxylation is initiated by the reaction of the osmium tetroxide with the nitrogen source, mediated by the chiral ligand, to form a chiral osmium-imido complex. This complex then undergoes a [3+2] cycloaddition with the alkene (cyclohexene), followed by hydrolysis to release the N-protected cis-2-aminocyclohexanol and regenerate the osmium catalyst. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines which enantiomer of the product is formed.

(1R,2S)-2-aminocyclohexanol molecular geometry and conformational analysis

An In-depth Technical Guide on the Molecular Geometry and Conformational Analysis of (1R,2S)-2-aminocyclohexanol

Introduction

This compound is a chiral cyclohexane derivative with the molecular formula C₆H₁₃NO.[1] It is characterized by a cis configuration, where the amino and hydroxyl functional groups are positioned on the same side of the cyclohexane ring.[2][3] This specific stereochemistry, along with the presence of both a hydrogen bond donor (-OH) and a donor/acceptor (-NH₂) group, imparts unique structural properties and reactivity. These characteristics make it a valuable building block in medicinal chemistry, asymmetric synthesis, and in the study of molecular interactions.[2][3] Understanding its molecular geometry and conformational preferences is critical for its application in drug design and catalysis, as these factors govern its interactions with biological targets and its role in stereoselective reactions.

Molecular Geometry and Conformational Dynamics

The fundamental structure of this compound is based on a cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain.[1] The molecule exists in a dynamic equilibrium between two primary chair conformations, which interconvert through a process known as ring flipping.[1] The stability and population of each conformer are dictated by the spatial arrangement of the amino and hydroxyl substituents.

Chair Conformations and Equilibrium

The two principal chair conformations of this compound are distinguished by the axial (ax) or equatorial (eq) positions of the amino and hydroxyl groups:

-

Conformer A: The amino group (-NH₂) is in an axial position, while the hydroxyl group (-OH) is in an equatorial position (ax, eq).

-

Conformer B: The amino group (-NH₂) is in an equatorial position, and the hydroxyl group (-OH) is in an axial position (eq, ax).

At neutral pH, there is a significant preference for Conformer A.[1] This conformer is approximately 8.4 kJ/mol lower in energy than Conformer B, resulting in a population distribution of about 94.2% for Conformer A and 5.8% for Conformer B.[1] The greater stability of Conformer A is attributed to the reduced steric interactions when the larger hydroxyl group occupies the more spacious equatorial position.[1]

Intramolecular Hydrogen Bonding

The cis arrangement of the functional groups in this compound allows for the formation of an intramolecular hydrogen bond between the amino and hydroxyl groups.[2][3] This non-covalent interaction plays a crucial role in stabilizing the preferred conformation and influencing the molecule's reactivity.[2] For instance, the strong intramolecular hydrogen bonding is responsible for the predominant formation of N-monoalkylated products when the molecule reacts with smaller alkylating agents.[1][2][3] In contrast, the trans isomer, (1R,2R)-2-aminocyclohexanol, cannot form this intramolecular hydrogen bond because its functional groups are on opposite faces of the ring, leading to different conformational preferences and reactivity.[2]

pH-Dependent Conformational Switching

This compound exhibits a remarkable pH-dependent conformational behavior, acting as a molecular "pH switch".[1][4] This phenomenon arises from the protonation state of the basic amino group.

-

Neutral/Basic Conditions: The neutral amino group participates in the conformational equilibrium described above, with a strong preference for the conformer where the hydroxyl group is equatorial.

-

Acidic Conditions (pH 1-3): Under strongly acidic conditions, the amino group becomes protonated to form an ammonium cation (-NH₃⁺).[1] This change introduces favorable electrostatic interactions and alters the hydrogen bonding landscape, which can shift the conformational equilibrium.[1][4] This acid-induced transition allows for the control of geometry-dependent molecular properties.[4]

Data Presentation

The following tables summarize the key molecular and conformational properties of this compound.

Table 1: Molecular and Structural Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Exact Mass | 115.099716 Da | [1] |

| CAS Number | 260065-86-9 | [1] |

| Stereochemical Description | cis-configuration | [1][2][3] |

| Absolute Configuration | (1R, 2S) | [2] |

| Polar Surface Area | 46.25 Ų | [1] |

Table 2: Conformational Equilibrium Data at Neutral pH

| Conformer | -NH₂ Position | -OH Position | Population (%) | Relative Energy (kJ/mol) |

| A | Axial | Equatorial | ~94.2% | 0.0 |

| B | Equatorial | Axial | ~5.8% | ~8.4 |

| Data derived from reference[1]. |

Table 3: Relative Energies of Other Cyclohexane Conformations

| Conformation | Relative Energy (kJ/mol) |

| Chair | 0.0 |

| Twist-Boat | 22.6 |

| Boat | 25.1 |

| Half-Chair (Transition State) | 45.2 |

| Data derived from reference[1]. |

Experimental Protocols

The determination of the molecular geometry and conformational analysis of this compound relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for conformational analysis in solution.

-

Methodology : ¹H NMR, ¹³C NMR, and 2D-COSY spectra are acquired on high-resolution spectrometers (e.g., 600 MHz).[4] Samples are typically dissolved in deuterated solvents like CDCl₃ or CD₃OD.[1][4] For pH-dependent studies, NMR titrations are performed by incremental addition of an acid (e.g., d-TFA) to the sample.[4]

-

Data Analysis : The conformational equilibrium is determined by analyzing vicinal proton-proton coupling constants (³JHH).[4] These values are conformation-dependent; large couplings (9-12 Hz) are characteristic of axial-axial proton relationships, while smaller couplings are observed for axial-equatorial and equatorial-equatorial interactions.[4][5] The chemical shifts of the methine protons are also indicative, with axial protons generally appearing at a higher field (lower ppm) than their equatorial counterparts.[5] The proton on the carbon bearing the hydroxyl group (C₁-H) typically appears as a multiplet between 3.4-4.0 ppm.[1]

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of the molecule in the solid state.

-

Methodology : A suitable single crystal of the compound (or a salt derivative like the hydrochloride) is grown.[1] The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the precise atomic coordinates, bond lengths, and bond angles are determined.

-

Data Analysis : The crystallographic data reveals the preferred conformation in the crystal lattice and provides detailed insights into both intramolecular and intermolecular hydrogen bonding patterns that dictate the molecular packing.[1][2]

Other Spectroscopic and Computational Methods

-

Infrared (IR) Spectroscopy : This technique is used to identify functional groups and analyze hydrogen bonding.[2] The stretching frequencies of the N-H and O-H bonds provide information about the strength and nature (intramolecular vs. intermolecular) of these interactions.[2]

-

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is employed to determine the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by computational methods.[2]

-

Computational Modeling : Quantum-mechanical methods, such as Density Functional Theory (DFT), are used to calculate the energies of different conformers, predict spectroscopic parameters, and support experimental findings.[6][7] These calculations provide a theoretical basis for understanding the factors that govern conformational stability.

Visualizations

Caption: Equilibrium between the two chair conformations of this compound.

Caption: Typical experimental workflow for conformational analysis.

References

- 1. Buy this compound | 260065-86-9 [smolecule.com]

- 2. Buy this compound | 931-15-7 [smolecule.com]

- 3. This compound [benchchem.com]

- 4. westmont.edu [westmont.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (1R,2S)-2-aminocyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2S)-2-aminocyclohexanol, a chiral building block of significant interest in pharmaceutical and chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development and organic synthesis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. It is important to note that while the general spectroscopic features are consistent with the cis-configuration of the amino and hydroxyl groups on the cyclohexane ring, specific high-resolution data for the (1R,2S) enantiomer is not always available. In such cases, data for the racemic cis-2-aminocyclohexanol is provided as a close reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Data

The proton NMR spectrum of cis-2-aminocyclohexanol provides key insights into the stereochemistry of the molecule. The chemical shifts of the protons attached to the carbons bearing the hydroxyl and amino groups are particularly informative.

| Proton Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Coupling Constants (J) in Hz |

| H-1 (CH-OH) | 3.4 - 4.0 | Multiplet | Not explicitly available |

| H-2 (CH-NH₂) | 2.5 - 3.0 | Multiplet | Not explicitly available |

| Cyclohexane Ring Protons | 1.1 - 2.0 | Multiplet | Not explicitly available |

| -NH₂ and -OH | Variable | Broad Singlet | Not applicable |

¹³C NMR Data

Carbon-13 NMR data complements the proton NMR data, providing information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| C-1 (CH-OH) | ~70-75 |

| C-2 (CH-NH₂) | ~55-60 |

| Cyclohexane Ring Carbons | ~20-40 |

Note: The chemical shift values are estimated based on typical ranges for similar functional groups in a cyclohexane ring. Specific experimental data for this compound was not found in the search results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The characteristic absorption bands for the amine and hydroxyl groups are of primary interest.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3300-3500 (medium) | N-H stretch | Primary Amine (-NH₂) |

| 2850-2960 | C-H stretch | Alkane (C-H) |

| 1590-1650 | N-H bend | Primary Amine (-NH₂) |

| 1050-1150 | C-O stretch | Alcohol (C-O) |

Note: The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol .[1]

Electron Ionization Mass Spectrum (EI-MS) Data for cis-2-aminocyclohexanol

| m/z | Proposed Fragment Ion |

| 115 | [M]⁺ (Molecular Ion) |

| 98 | [M - NH₃]⁺ |

| 97 | [M - H₂O]⁺ |

| 70 | [C₄H₈N]⁺ or [C₅H₁₀]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 44 | [C₂H₆N]⁺ |

| 30 | [CH₄N]⁺ (Base Peak) |

Data obtained from the NIST WebBook for cis-2-aminocyclohexanol.[2]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard laboratory practices for small organic molecules.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm diameter)

-

Pipette and vial

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set the appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy Protocol

Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (a few milligrams)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and compare them with known values for functional groups.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

-

Mass Spectrometry (MS) Protocol

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with an Electron Ionization (EI) source

-

Vial and syringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent (concentration typically in the range of 10-100 µg/mL).

-

-

Instrument Setup:

-

Tune the mass spectrometer according to the manufacturer's instructions.

-

Set the EI source parameters, typically using an electron energy of 70 eV.

-

Set the mass range for scanning (e.g., m/z 20-200).

-

-

Sample Introduction:

-

Introduce the sample solution into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures based on the mass differences from the molecular ion and known fragmentation mechanisms of amines and alcohols.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Unveiling the Biological Significance of (1R,2S)-2-aminocyclohexanol: A Technical Guide

(1R,2S)-2-aminocyclohexanol , a chiral cyclic amino alcohol, serves as a versatile stereospecific building block in the synthesis of complex biologically active molecules. While the parent compound itself is primarily recognized as a scaffold, its derivatives have demonstrated significant and specific biological activities. This technical guide delves into the core biological activities associated with this compound, focusing on the potent inhibitory action of its derivatives on Spleen Tyrosine Kinase (SYK) and its intrinsic role as a product of a unique polyketide synthase pathway. This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, experimental protocols, and visual representations of the underlying biological processes.

Potent Inhibition of Spleen Tyrosine Kinase (SYK) by a this compound Derivative

A key biological activity associated with the this compound scaffold is the potent and selective inhibition of Spleen Tyrosine Kinase (SYK) by its derivative, RO9021. SYK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, making it a compelling target for the treatment of autoimmune diseases and certain cancers.[1]

Quantitative Data: Inhibitory Potency of RO9021

The inhibitory activity of RO9021, a compound incorporating the this compound moiety, against SYK has been quantified, demonstrating its high potency.

| Compound | Target | Assay Type | IC50 (nM) |

| RO9021 | SYK | Radiometric Assay | 5.6 (average) |

Table 1: In vitro inhibitory potency of the this compound derivative, RO9021, against Spleen Tyrosine Kinase (SYK). The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocol: SYK Radiometric Kinase Assay

The following protocol outlines the methodology used to determine the inhibitory potency of compounds against SYK.

Objective: To measure the in vitro inhibitory activity of a test compound on SYK kinase activity.

Principle: This assay quantifies the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a synthetic peptide substrate by SYK. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Inactive SYK kinase

-

PTP1B phosphatase (for dephosphorylation of SYK)

-

Biotinylated synthetic peptide substrate

-

[γ-³³P]ATP

-

ATP

-

Kinase reaction buffer

-

Test compound (e.g., RO9021)

-

Stop solution

-

Scintillation counter

Procedure:

-

Enzyme Activation: Dephosphorylate the inactive SYK protein using PTP1B phosphatase to prepare it for the assay.

-

Reaction Setup: In a microplate, combine the dephosphorylated SYK enzyme, the test compound at various concentrations, and the kinase reaction buffer.

-

Initiation of Reaction: Start the kinase reaction by adding a substrate cocktail containing the biotinylated synthetic peptide, ATP, and [γ-³³P]ATP.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature.

-

Termination of Reaction: Stop the reaction by adding a stop solution.

-

Measurement of Radioactivity: Transfer the reaction mixture to a filter plate that captures the biotinylated peptide. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured peptide using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: SYK-Mediated B-Cell Receptor Signaling

This compound-containing inhibitors like RO9021 target the SYK kinase, a central node in the B-cell receptor (BCR) signaling pathway. Inhibition of SYK disrupts the downstream signaling cascade that is crucial for B-cell activation, proliferation, and antibody production.

Caption: SYK kinase inhibition by a this compound derivative.

Role in Polyketide Biosynthesis: A Key Component of Cispentacin

Beyond its use as a scaffold for kinase inhibitors, this compound is a key structural component of the natural product cispentacin, a non-proteinogenic amino acid with antifungal properties. Cispentacin is synthesized by a unique type II polyketide synthase (PKS)-like enzymatic machinery, where the this compound core is biosynthetically assembled.[2][3]

The Cispentacin Biosynthetic Pathway

The biosynthesis of cispentacin is carried out by a set of enzymes encoded by the amc gene cluster. The core of this pathway involves a heterodimer of two PKS-like enzymes, AmcF and AmcG, which catalyze a single C2 elongation and subsequent cyclization to form the five-membered ring characteristic of cispentacin.[4] This highlights a fascinating biological role for the aminocyclohexanol scaffold as a product of a complex enzymatic assembly line.

Experimental Protocol: In Vitro Reconstitution of Cispentacin Biosynthesis

The following protocol outlines a method for the in vitro reconstitution of the cispentacin biosynthetic pathway.

Objective: To produce cispentacin in vitro from its precursors using purified recombinant enzymes.

Principle: This assay combines the necessary purified enzymes and substrates to recapitulate the biosynthetic pathway of cispentacin, allowing for the study of the individual enzymatic steps and the overall pathway flux.

Materials:

-

Purified recombinant AmcB (Acyl Carrier Protein)

-

Purified recombinant AmcH (Adenylate-forming acyltransferase)

-

Purified recombinant AmcF (Ketosynthase)

-

Purified recombinant AmcG (Cyclization factor)

-

Purified recombinant AmcE (Decarboxylase)

-

Purified recombinant FabI (Enoyl-ACP reductase)

-

Purified recombinant AmcC (Aminotransferase)

-

Purified recombinant AmcD (Thioesterase)

-

2-oxoglutarate (2-OG)

-

Malonyl-CoA

-

ATP

-

NADH

-

L-ornithine

-

Pyridoxal 5'-phosphate (PLP)

-

Reaction buffer

-

LC-MS for analysis

Procedure:

-

Reaction 1: Formation of the Cyclized Intermediate:

-

Combine AmcB, AmcH, AmcF, AmcG, AmcE, and FabI in the reaction buffer.

-

Add the substrates 2-OG, malonyl-CoA, ATP, and NADH.

-

Incubate the mixture to allow for the formation of the cyclized intermediate, 3-AmcB.

-

-

Reaction 2: Final Steps to Cispentacin:

-

To the mixture from Reaction 1, add AmcC, AmcD, L-ornithine, and PLP.

-

Continue the incubation to facilitate the final amination and release steps, yielding cispentacin.

-

-

Analysis:

-

Quench the reaction (e.g., with acetonitrile).

-

Centrifuge to pellet the proteins.

-

Analyze the supernatant by LC-MS to detect and quantify the production of cispentacin.

-

Experimental Workflow: In Vitro Cispentacin Biosynthesis

The following diagram illustrates the workflow for the in vitro biosynthesis of cispentacin, highlighting the sequential addition of enzyme and substrate pools.

Caption: Workflow for the in vitro enzymatic synthesis of cispentacin.

Conclusion

This compound demonstrates a dual role in the landscape of biologically active molecules. On one hand, its rigid and chiral structure makes it an ideal starting point for the design of potent and selective enzyme inhibitors, as exemplified by the SYK inhibitor RO9021. This highlights its value in medicinal chemistry and drug discovery for targeting specific protein kinases involved in disease. On the other hand, the discovery of its natural occurrence as a core component of cispentacin, synthesized by a unique polyketide synthase machinery, reveals its significance in natural product biosynthesis. This dual identity underscores the importance of this compound as a molecule of interest for a broad range of scientific disciplines, from synthetic chemistry to enzymology and drug development. Further exploration of derivatives of this scaffold may lead to the discovery of new therapeutic agents, while a deeper understanding of its biosynthesis could unlock novel strategies for the production of valuable natural products.

References

Chiral Aminocyclohexanols: A Technical Guide to their Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aminocyclohexanols are a pivotal class of organic compounds, serving as indispensable building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their rigid cyclohexane scaffold, coupled with the stereospecific arrangement of amino and hydroxyl functional groups, imparts unique conformational properties that are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive overview of the discovery and historical development of chiral aminocyclohexanols, details modern synthetic methodologies for their preparation, and highlights their significant applications in drug development. The content is structured to offer in-depth technical insights, including detailed experimental protocols, comparative quantitative data, and visual representations of key chemical pathways and workflows.

Introduction: The Significance of Chiral Aminocyclohexanols in Medicinal Chemistry

Chirality is a fundamental property in drug design and action. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. Chiral aminocyclohexanols are particularly valued for their dual functionality and constrained cyclic structure. These features make them ideal starting materials for the synthesis of complex molecules with well-defined stereochemistry. They are integral components in a variety of therapeutic agents, including mucolytics, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators. The ability to synthesize specific stereoisomers of aminocyclohexanols is therefore of paramount importance in the pharmaceutical industry.

A Historical Perspective on the Discovery and Synthesis of Aminocyclohexanols

The synthesis of aminocyclohexanols dates back to the mid-20th century, with early methods focusing on the reduction of substituted phenols and anilines. While accessing the primary literature from this era is challenging, later publications and patents reference seminal work that laid the foundation for the synthesis of these compounds.

One of the earliest documented approaches involved the catalytic hydrogenation of p-aminophenol or its N-acetyl derivative (paracetamol) to produce 4-aminocyclohexanol. These early methods often resulted in mixtures of cis and trans isomers, necessitating separation by techniques such as fractional crystallization. A 1939 paper by Ferber and Brückner in Chemische Berichte is cited in later patents as an early example of such a synthesis, highlighting the long-standing interest in this class of compounds.

The development of methods for the stereoselective synthesis of chiral aminocyclohexanols has been a significant area of research. Early approaches to obtaining enantiomerically pure aminocyclohexanols often relied on the resolution of racemic mixtures using chiral resolving agents, a technique pioneered by Louis Pasteur. This classical method involves the formation of diastereomeric salts with a chiral acid or base, which can then be separated by crystallization.

Modern Synthetic Methodologies for Chiral Aminocyclohexanols

Significant advancements in asymmetric synthesis have led to the development of highly efficient and stereoselective methods for the preparation of chiral aminocyclohexanols. These methods can be broadly categorized into chemical and enzymatic approaches.

Chemical Synthesis

A practical and highly enantioselective method for the synthesis of trans-1,2-amino alcohols involves the ring-opening of meso-epoxides with a nucleophile, catalyzed by a chiral catalyst. A notable example is the use of an oligomeric (salen)Co-OTf complex to catalyze the addition of phenyl carbamate to cyclohexene oxide.[1] This method provides access to protected trans-2-aminocyclohexanol in high yield and enantiomeric excess.[1]

Experimental Protocol: (salen)Co(III)-Catalyzed Carbamate Addition to Cyclohexene Oxide [1]

-

Materials:

-

(salen)Co(II) complex

-

Triflic acid (TfOH)

-

Cyclohexene oxide

-

Phenyl carbamate

-

Solvent (e.g., toluene)

-

-

Procedure:

-

The oligomeric (salen)Co-OTf catalyst is prepared in situ by the oxidation of the (salen)Co(II) complex with triflic acid in the presence of air.

-

To a solution of the catalyst in the chosen solvent, cyclohexene oxide and phenyl carbamate are added.

-

The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).

-

Upon completion, the reaction is quenched, and the protected amino alcohol is isolated and purified.

-

The protecting group can be subsequently removed to yield the free trans-2-aminocyclohexanol.

-

A versatile method for the synthesis of 3-aminocyclohexanols involves the reduction of β-enaminoketones, which are readily prepared from the condensation of 1,3-cyclohexanediones with primary amines.[2] The stereochemical outcome of the reduction can be controlled to selectively yield either the cis or trans isomer.[2] The use of a chiral amine in the initial condensation step allows for the synthesis of chiral, non-racemic 3-aminocyclohexanols.[2]

Experimental Protocol: Synthesis and Reduction of a β-Enaminoketone [2]

-

Part A: Synthesis of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one [2]

-

A solution of 4,4-dimethyl-1,3-cyclohexanedione (7.13 mmol) and (S)-α-methylbenzylamine (7.84 mmol) in toluene (30 mL) is refluxed for 3.5 hours, with azeotropic removal of water using a Dean-Stark trap.[2]

-

The solvent is removed under reduced pressure, and the resulting solid is purified by crystallization (CH2Cl2/hexane) to yield the β-enaminoketone.[2]

-

-

Part B: Reduction to cis- and trans-3-Aminocyclohexanols [2]

-

The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[2]

-

Small pieces of metallic sodium (12.0 g-atoms) are added in excess, and the mixture is stirred from 0 °C to room temperature until the reaction is complete.[2]

-

After quenching with a saturated aqueous solution of NH4Cl, the product is extracted with ethyl acetate.[2]

-

The combined organic layers are dried and concentrated, and the resulting mixture of diastereomeric amino alcohols is separated by column chromatography.[2]

-

Chemoenzymatic Synthesis

Enzymes offer unparalleled stereoselectivity and are increasingly used for the synthesis of chiral compounds. Biocatalytic routes to chiral aminocyclohexanols often involve ketoreductases (KREDs) and amine transaminases (ATAs).

A modular one-pot synthesis of cis- and trans-4-aminocyclohexanol can be achieved from 1,4-cyclohexanedione using a combination of a KRED and an ATA.[3] This chemoenzymatic cascade can be performed sequentially or concurrently.[3] The choice of the amine transaminase dictates the stereochemical outcome, allowing for the selective synthesis of either the cis or trans isomer with high diastereomeric purity.[3]

Experimental Protocol: One-Pot, Two-Enzyme Synthesis of 4-Aminocyclohexanol [3]

-

Materials:

-

1,4-Cyclohexanedione

-

Ketoreductase (e.g., from Lactobacillus kefir, LK-KRED)

-

Amine Transaminase (e.g., ATA-200 for cis or a different ATA for trans)

-

NADP+ or NAD+

-

Isopropylamine (as amine donor)

-

Pyridoxal 5'-phosphate (PLP)

-

Phosphate buffer

-

-

Procedure:

-

In a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5), 1,4-cyclohexanedione is added.

-

The cofactors NADP+ and PLP, and the amine donor isopropylamine are added.

-

The KRED and ATA are added to the reaction mixture.

-

The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored for conversion.

-

Upon completion, the product is isolated and purified.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the synthetic methods described above, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of trans-1,2-Aminocyclohexanols via Epoxide Opening [1]

| Entry | Epoxide | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Cyclohexene oxide | 1 | 91 | 95 |

| 2 | Cyclopentene oxide | 1 | 66 | >99 |

Table 2: Synthesis of 3-Aminocyclohexanols via Reduction of β-Enaminoketones [2]

| Substrate | Product Diastereomers | Overall Yield (%) | Diastereomeric Ratio (cis:trans) |

| (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one | (1S,3S,1'S)- and (1R,3S,1'S)- isomers | 75 | 89:11 |

Table 3: Chemoenzymatic Synthesis of 4-Aminocyclohexanol Isomers [3]

| Target Isomer | Ketoreductase | Amine Transaminase | Conversion (%) | Diastereomeric Ratio (cis:trans) |

| cis-4-Aminocyclohexanol | LK-KRED | ATA-200 | >99 | >99:1 |

| trans-4-Aminocyclohexanol | LK-KRED | ATA-234 | >95 | 15:85 |

Applications in Drug Development: The Case of Ambroxol

A prominent example of the application of chiral aminocyclohexanols in pharmaceuticals is the synthesis of Ambroxol, a widely used mucolytic agent.[4] The key building block for the industrial synthesis of Ambroxol is trans-4-aminocyclohexanol.[4]

The most common synthetic route involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[4] This reaction proceeds via a Schiff base intermediate, which is then reduced to form the secondary amine of the Ambroxol molecule.

Experimental Protocol: Synthesis of Ambroxol Hydrochloride [4]

-

Materials:

-

trans-4-Aminocyclohexanol

-

2-Amino-3,5-dibromobenzaldehyde

-

Reducing agent (e.g., NaBH(OAc)3)

-

Solvent (e.g., 1,2-dichloroethane)

-

Hydrochloric acid

-

-

Procedure:

-

To a solution of trans-4-aminocyclohexanol and 2-amino-3,5-dibromobenzaldehyde in the solvent, the reducing agent is added.

-

The reaction mixture is stirred at room temperature until the formation of Ambroxol base is complete.

-

The crude Ambroxol base is isolated.

-

The base is then dissolved in a suitable solvent (e.g., acetone) and treated with hydrochloric acid to precipitate Ambroxol hydrochloride.

-

The final product is collected by filtration and dried.

-

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic workflows described in this guide.

Caption: General workflow for the synthesis of chiral 3-aminocyclohexanols.

Caption: One-pot enzymatic cascade for the synthesis of 4-aminocyclohexanol.

Caption: Key steps in the synthesis of Ambroxol hydrochloride.

Conclusion

Chiral aminocyclohexanols represent a class of molecules with enduring importance in synthetic and medicinal chemistry. From their early synthesis through classical reduction and resolution methods to the sophisticated chemoenzymatic and asymmetric catalytic strategies of today, the quest for efficient and stereoselective access to these compounds continues to drive innovation. Their successful application in the development of drugs such as Ambroxol underscores their value as chiral building blocks. As the demand for enantiomerically pure pharmaceuticals grows, the development of novel and sustainable methods for the synthesis of chiral aminocyclohexanols will remain a key focus for researchers in both academia and industry. This guide has provided a comprehensive overview of the current state of the art, offering valuable technical insights for professionals engaged in the discovery and development of new medicines.

References

Methodological & Application

Application Notes and Protocols for (1R,2S)-2-Aminocyclohexanol and its Analogs as Chiral Auxiliaries in Asymmetric Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of (1R,2S)-2-aminocyclohexanol and its structurally related analogs, such as (1S,2R)-2-aminocyclopentan-1-ol and (1R,2S)-1-amino-2-indanol, as chiral auxiliaries in asymmetric synthesis. Due to a greater abundance of published data for the cyclopentanol and indanol analogs, the specific protocols and quantitative data presented herein are derived from studies on these compounds and serve as a robust guide for the application of this compound in similar transformations.

The rigid, cyclic structure and the cis-relationship of the amino and hydroxyl groups in these auxiliaries provide a well-defined stereochemical environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The general strategy involves the temporary attachment of the auxiliary to a prochiral substrate, a subsequent diastereoselective reaction, and finally, the cleavage and recovery of the auxiliary.

Caption: General workflow for employing a chiral amino alcohol auxiliary.

Application in Asymmetric Aldol Reactions

Chiral auxiliaries derived from cis-1,2-amino alcohols are highly effective in controlling the stereochemistry of aldol reactions, leading to the synthesis of enantiomerically pure β-hydroxy carbonyl compounds. The auxiliary is first converted into an oxazolidinone, which is then N-acylated. The resulting imide undergoes highly diastereoselective enolization and subsequent reaction with an aldehyde.

Quantitative Data Summary

The following data was obtained using an oxazolidinone derived from the analogous chiral auxiliary, (1S,2R)-2-aminocyclopentan-1-ol.[1]

| Entry | Aldehyde | Yield (%) | Diastereomeric Excess (% de) |

| 1 | Acetaldehyde | 70 | >99 |

| 2 | Isobutyraldehyde | 71 | >99 |

| 3 | 3-Methylbutanal | 73 | >99 |

| 4 | Benzaldehyde | 80 | >99 |

Experimental Protocols

Protocol 1.1: Synthesis of the Chiral Oxazolidinone

This protocol describes the formation of the fused oxazolidinone ring system from the chiral amino alcohol. The following procedure is adapted from the synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one.[1]

-

Hydrolysis of Precursor: A solution of the starting β-keto ester is reduced (e.g., using Baker's yeast) to the corresponding hydroxy ester. This ester (1.0 eq) is then hydrolyzed with 1 M aqueous NaOH (2.0 eq) in THF at room temperature for 1 hour.

-

Acidification & Extraction: The reaction mixture is cooled to 0 °C and acidified to pH 3 with 1 N HCl. The aqueous layer is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

-

Curtius Rearrangement: The resulting acid is subjected to a Curtius rearrangement (e.g., using diphenylphosphoryl azide and triethylamine followed by heating in toluene) to form the isocyanate, which cyclizes in situ to the oxazolidinone.

-

Purification: The crude product is purified by silica gel column chromatography.

Protocol 1.2: Asymmetric Aldol Reaction

This protocol, adapted from the use of an indanol-derived auxiliary, outlines a boron-mediated syn-aldol reaction.[2]

-